2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with 4-tert-butylphenyl and 4-methylphenyl groups at positions 5 and 4, respectively. A sulfanyl (-S-) bridge connects the triazole moiety to an acetamide group, which is further substituted with a 4-methoxyphenyl group.
Properties
Molecular Formula |
C28H30N4O2S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O2S/c1-19-6-14-23(15-7-19)32-26(20-8-10-21(11-9-20)28(2,3)4)30-31-27(32)35-18-25(33)29-22-12-16-24(34-5)17-13-22/h6-17H,18H2,1-5H3,(H,29,33) |
InChI Key |
XYWUIFCTYXRDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Formation of Benzamidoguanidine :
Benzamidoguanidine is prepared by reacting benzoyl chloride with guanidine in ethanol under reflux. This intermediate is critical for introducing the triazole’s nitrogen atoms. -
Cyclization to 5-Amino-3-phenyl-1,2,4-triazole :
Benzamidoguanidine undergoes cyclization in the presence of sodium ethoxide, yielding the triazole core. The reaction is conducted at 80–100°C for 5–7 hours, achieving a ~65% yield . -
Thiolation :
The triazole’s 3-position is functionalized with a sulfanyl group using phosphorus pentasulfide (P₂S₅) in anhydrous toluene. This step requires strict moisture exclusion to prevent hydrolysis.
Synthesis of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution. 2-Chloro-N-(4-methoxyphenyl)acetamide is prepared as follows:
Reaction Protocol:
-
Chloroacetylation :
4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C , catalyzed by triethylamine. The product is isolated in 85–90% yield after aqueous workup. -
Purification :
Recrystallization from methanol ensures >98% purity, confirmed by HPLC.
Coupling of Triazole and Acetamide Moieties
The final step involves linking the triazole-thiol and acetamide groups through a thioether bond .
Procedure:
-
Base-Mediated Coupling :
A mixture of 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv), 2-chloro-N-(4-methoxyphenyl)acetamide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is stirred at 60°C for 12 hours. -
Workup :
The reaction is quenched with ice-water, and the precipitate is filtered and washed with ethanol. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Optimization Insights:
-
Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
-
Temperature : Elevated temperatures reduce reaction time but risk side reactions like oxidation.
Analytical Validation and Yield Data
Industrial-Scale Considerations
For bulk production, continuous flow reactors are preferred to enhance reproducibility and safety. Key parameters include:
-
Catalyst Recycling : Use of immobilized bases (e.g., polymer-supported K₂CO₃) to minimize waste.
-
Solvent Recovery : DMF is distilled and reused to reduce environmental impact.
Challenges and Mitigation Strategies
-
Thiol Oxidation :
The sulfanyl group is prone to oxidation during storage. Solutions include inert atmosphere packaging and addition of antioxidants like BHT. -
Regioselectivity in Triazole Formation :
Competing 1,3- vs. 1,4-disubstitution is mitigated by steric control. Bulky substituents (e.g., tert-butyl) direct substitution to the 3-position.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Cyclization | Low-cost reagents | Long reaction times | 58 |
| Microwave-Assisted | Faster (2–3 hours) | High equipment costs | 63 |
| Flow Chemistry | Scalable, consistent | Initial setup investment | 68 |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and aromatic groups can participate in reduction reactions under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and aromatic groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Triazole Acetamides
Functional Group Impact on Properties
- Lipophilicity : The 4-tert-butylphenyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy) .
- Thermal Stability : High melting points (>200°C) in analogs (e.g., 280.9°C in ) suggest strong intermolecular forces (e.g., hydrogen bonding from acetamide C=O) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its structural integrity be confirmed?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting substituted phenyl precursors with thiourea derivatives to form the triazole ring .
- Sulfanyl group introduction : Using thiolation reagents (e.g., Lawesson’s reagent) under inert atmospheres .
- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation . Characterization : Nuclear Magnetic Resonance (NMR) for proton/carbon environments, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and Infrared Spectroscopy (IR) for functional group analysis .
Q. What are the key structural features influencing its physicochemical properties?
The compound’s structure (C28H29ClN4O2S) includes:
- Triazole ring : Enhances metabolic stability and π-π stacking interactions .
- 4-tert-butylphenyl group : Increases hydrophobicity, affecting membrane permeability .
- Sulfanyl-acetamide linkage : Modulates hydrogen-bonding potential and solubility . Computational tools (e.g., Gaussian) predict logP values and dipole moments for solubility profiling .
Q. How is preliminary biological activity assessed for this compound?
- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfanyl group incorporation efficiency?
- Solvent screening : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .
- Catalyst selection : Test palladium or copper catalysts for cross-coupling reactions .
- Temperature gradients : Use microwave-assisted synthesis to reduce side reactions (e.g., 80–120°C trials) . Monitor progress via Thin-Layer Chromatography (TLC) and isolate products using flash chromatography .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cytochrome P450) .
- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) to assess stability of ligand-protein complexes .
- QSAR modeling : Develop regression models using descriptors like molar refractivity and H-bond donors .
Q. How can contradictory data on biological activity across studies be resolved?
- Structural analogs comparison : Compare substituent effects (e.g., tert-butyl vs. methoxy groups) using SAR tables .
- Purity validation : High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds to exclude impurity-driven artifacts .
- Assay standardization : Replicate studies under controlled pH, temperature, and cell passage numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
